molecular formula C9H12N2O3S B1417528 Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 344361-90-6

Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No. B1417528
Key on ui cas rn: 344361-90-6
M. Wt: 228.27 g/mol
InChI Key: VNKIDUDNEBXUHO-UHFFFAOYSA-N
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Patent
US08383635B2

Procedure details

A round bottom flask was charged with ethyl 4-methyl-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate (11.2 g, 48.7 mmol), N-bromo succinimide (8.67 g, 48.7 mmol), benzoyl peroxide (0.65 g, 2.7 mmol), potassium carbonate (67 g, 487 mmol) and carbon tetrachloride (700 mL). The reaction was heated to reflux for 45 min and cooled to room temperature. The reaction was quenched with to water (500 mL) and washed with methylene chloride. Aqueous phase was acidified by dropwise addition of conc. HCl and extracted with methylene chloride. The extract was dried over MgSO4, filtered, and evaporated under vacuum to afford the product (8.2 g, 78% yield).
Name
ethyl 4-methyl-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
8.67 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:6](=[O:13])[NH:5][C:4]([S:14][CH3:15])=[N:3]1.BrN1C(=O)CCC1=O.C(=O)([O-])[O-].[K+].[K+]>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[N:3]=[C:4]([S:14][CH3:15])[NH:5][C:6](=[O:13])[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3.4|

Inputs

Step One
Name
ethyl 4-methyl-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Quantity
11.2 g
Type
reactant
Smiles
CC1N=C(NC(C1C(=O)OCC)=O)SC
Name
Quantity
8.67 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
67 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.65 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with to water (500 mL)
WASH
Type
WASH
Details
washed with methylene chloride
ADDITION
Type
ADDITION
Details
Aqueous phase was acidified by dropwise addition of conc. HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(NC(C1C(=O)OCC)=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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